4-Azidobenzonitril

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Azidobenzonitrile and related compounds often involves the coupling and modification of benzonitrile derivatives. A notable method includes the actinide-mediated coupling of 4-fluorobenzonitrile, leading to the formation of complex thorium(IV) tetraazamacrocycles, indicative of the versatile reactivity of azidobenzonitrile derivatives (Schelter, Morris, Scott, & Kiplinger, 2007). Additionally, the synthesis and X-ray investigation of azido-substituted fluorobenzonitriles highlight the chromogenic and photolabeling potential of these compounds (Pandurangi, Katti, Kuntz, Barnes, & Volkert, 1996).

Molecular Structure Analysis

The molecular structure of azidobenzonitrile derivatives has been explored through various analytical techniques, including X-ray diffraction and NMR spectroscopy. Studies have shown that the presence of azido and nitrile groups significantly influences the molecular conformation and packing in the solid state, affecting the compound's chemical reactivity and physical properties (Maciejewska, Wolska, & Żabiński, 2008).

Chemical Reactions and Properties

Azidobenzonitriles undergo various chemical reactions, including photolysis leading to ring expansions and nucleophilic substitutions, showcasing their potential in organic synthesis and material science. For instance, photolysis of o-azidobenzonitriles in specific conditions can yield unexpected cyano- and azepin-ones, demonstrating the unique reactivity of the azido group (Lamara, Redhouse, Smalley, & Thompson, 1994).

Physical Properties Analysis

The physical properties of azidobenzonitriles, such as crystallinity and phase behavior, can be significantly influenced by molecular interactions and structural modifications. For example, the study of halogen bonding in iodobenzonitriles under pressure reveals the robustness of intermolecular interactions, shedding light on the physical characteristics of azidobenzonitriles under different environmental conditions (Giordano et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Azidobenzonitrile are influenced by its azido and benzonitrile functionalities, making it a versatile reagent in organic synthesis. Its ability to participate in nucleophilic displacement reactions and act as a precursor for nitrene insertion showcases its broad utility in the synthesis of nitrogen-containing compounds (Bolton & Sandall, 1978).

Wissenschaftliche Forschungsanwendungen

Synthese von Aminen

4-Azidobenzonitril: wird bei der Synthese von Aminen durch die Reduktion von Aziden verwendet. Eine bemerkenswerte Methode beinhaltet die Verwendung von D-Glucose und KOH unter wässrig alkalischen Bedingungen, um die Reduktion zu erleichtern . Dieser Prozess ist wertvoll für seine Chemoselektivität, die die Reduktion von Aziden in Gegenwart anderer reduzierbarer Funktionalitäten wie Cyano-, Nitro- und Ketongruppen ermöglicht .

Anwendungen in der grünen Chemie

Im Bereich der grünen Chemie dient This compound als Vorläufer für die Entwicklung von übergangsmetallfreien Reduktionsprotokollen. Diese Protokolle sind so konzipiert, dass sie umweltfreundlich sind und die Verwendung von toxischen Wasserstoffquellen oder teuren Metallkatalysatoren vermeiden .

Synthese von heterocyclischen Verbindungen

Die Verbindung spielt eine entscheidende Rolle bei der Synthese verschiedener Heterocyclen, die grundlegende Strukturen in vielen Arzneimitteln sind. Organische Azide, einschließlich This compound, werden verwendet, um fünfringige Ringe mit einem Heteroatom, wie z. B. Pyrrole, und Heterocyclen mit zwei Heteroatomen, wie z. B. Pyrazol und Isoxazol, zu erzeugen .

Organische Synthese

This compound: ist ein vielseitiges Reagenz in der organischen Synthese, insbesondere bei der Herstellung organischer Zwischenprodukte. Seine Umwandlung in Amine ermöglicht den Zugang zu einer Vielzahl von Verbindungen, die in Pharmazeutika, Kohlenhydraten und Nukleosiden nützlich sind .

Materialwissenschaften

In den Materialwissenschaften ist This compound an der Synthese und dem Wachstum von Kristallen wie 4-(4-Acetyl-5-Methyl-1H-1, 2, 3-Triazol-1-yl) Benzonitril beteiligt. Diese Materialien werden hinsichtlich ihrer potenziellen Anwendungen in der Elektronik und der nichtlinearen Optik untersucht .

Katalyseforschung

Die Azidgruppe in This compound kann in der Katalyseforschung als Ligand oder reaktives Zwischenprodukt wirken. Es wird verwendet, um neue katalytische Reaktionen und Wege zu erforschen, insbesondere bei der Entwicklung von Katalysatoren, die bestimmte Bindungsbildungen begünstigen .

Pharmazeutische Entwicklung

Aufgrund seiner Rolle bei der Synthese von Aminen und Heterocyclen ist This compound bei der Entwicklung neuer Pharmazeutika von entscheidender Bedeutung. Es wird verwendet, um Verbindungen mit potenziellen therapeutischen Anwendungen zu erzeugen, darunter antivirale, antibakterielle und Antikrebsmittel .

Biokonjugationstechniken

This compound: wird auch in Biokonjugationstechniken verwendet, bei denen es verwendet wird, um verschiedene Biomoleküle an Oberflächen oder andere Moleküle zu binden. Diese Anwendung ist entscheidend im Bereich der Biosensoren und diagnostischen Assays .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Azidobenzonitrile is a versatile compound that primarily targets organic azides . Organic azides are useful synthons that find wide applications in the synthesis of heterocycles . They can be prepared with good regio-, stereo-, and enantioselectivity, and their transformation to amines provides access to a variety of organic intermediates .

Mode of Action

The compound interacts with its targets through a process known as reduction . In this process, 4-Azidobenzonitrile is reduced to amines in water using D-glucose and KOH as green reagents .

Biochemical Pathways

The reduction of azides to amines is an important protocol in the preparation of amines . This process affects the biochemical pathways involved in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reduction of 4-Azidobenzonitrile yields corresponding amines in high yield (85–99%) .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The result of the action of 4-Azidobenzonitrile is the production of amines . These amines are important intermediates in the synthesis of various organic compounds, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Action Environment

The action of 4-Azidobenzonitrile is influenced by the environment in which the reaction takes place. The reduction of azides to amines under aqueous alkaline conditions is promoted by D-glucose and KOH . This suggests that the reaction environment plays a significant role in the efficacy and stability of the compound’s action.

Eigenschaften

IUPAC Name |

4-azidobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURUKVUJGYBZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

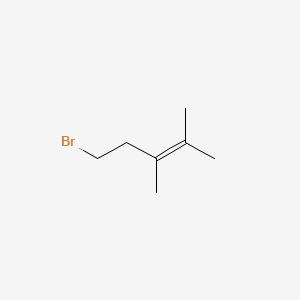

Canonical SMILES |

C1=CC(=CC=C1C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341784 | |

| Record name | 4-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18523-41-6 | |

| Record name | 4-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

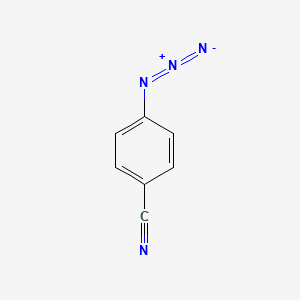

Q1: The research paper examines the reactions of various aromatic azides with group 13 metal trichlorides. Why didn't 4-azidobenzonitrile react with these metal halides?

A1: The study found that 4-azidobenzonitrile, unlike other tested aromatic azides, did not react with aluminum trichloride, gallium trichloride, or indium trichloride. [] The researchers attribute this lack of reactivity to the electron-withdrawing nature of the nitrile substituent on the benzene ring. This electron-withdrawing group likely reduces the electron density in the azide moiety, making it less susceptible to attack by the electrophilic metal centers of the group 13 trichlorides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)